4-(5-Formylthiophen-3-YL)morpholine-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(5-Formylthiophen-3-YL)morpholine-2-carbonitrile is a specialized chemical compound with the molecular formula C10H10N2O2S and a molecular weight of 222.26 g/mol . This compound features a thiophene ring substituted with a formyl group at the 5-position and a morpholine ring substituted with a carbonitrile group at the 2-position. It is known for its versatility in scientific research and development .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Formylthiophen-3-YL)morpholine-2-carbonitrile typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Introduction of the Formyl Group: The formyl group can be introduced via Vilsmeier-Haack formylation, which uses a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable halogenated compound.
Coupling of the Thiophene and Morpholine Rings: The final step involves coupling the thiophene and morpholine rings under appropriate conditions, such as using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
4-(5-Formylthiophen-3-YL)morpholine-2-carbonitrile undergoes various types of chemical reactions, including:
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogenating agents (e.g., bromine), nitrating agents (e.g., nitric acid)
Major Products Formed
Oxidation: 4-(5-Carboxythiophen-3-YL)morpholine-2-carbonitrile
Reduction: 4-(5-Hydroxymethylthiophen-3-YL)morpholine-2-carbonitrile
Substitution: Halogenated or nitrated derivatives of the thiophene ring
Wissenschaftliche Forschungsanwendungen
4-(5-Formylthiophen-3-YL)morpholine-2-carbonitrile has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 4-(5-Formylthiophen-3-YL)morpholine-2-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to various physiological effects . The formyl group and thiophene ring may play crucial roles in binding to these targets and exerting their effects .
Vergleich Mit ähnlichen Verbindungen
4-(5-Formylthiophen-3-YL)morpholine-2-carbonitrile can be compared with other thiophene derivatives, such as:
4-(5-Carboxythiophen-3-YL)morpholine-2-carbonitrile: Similar structure but with a carboxylic acid group instead of a formyl group.
4-(5-Hydroxymethylthiophen-3-YL)morpholine-2-carbonitrile: Similar structure but with a hydroxymethyl group instead of a formyl group.
4-(5-Bromothiophen-3-YL)morpholine-2-carbonitrile: Similar structure but with a bromine atom instead of a formyl group.
These compounds share similar chemical properties but may exhibit different reactivity and biological activities due to the presence of different functional groups .
Eigenschaften
Molekularformel |
C10H10N2O2S |
---|---|
Molekulargewicht |
222.27 g/mol |
IUPAC-Name |
4-(5-formylthiophen-3-yl)morpholine-2-carbonitrile |
InChI |
InChI=1S/C10H10N2O2S/c11-4-9-5-12(1-2-14-9)8-3-10(6-13)15-7-8/h3,6-7,9H,1-2,5H2 |
InChI-Schlüssel |
RLIGSNCWFPWOJY-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC(CN1C2=CSC(=C2)C=O)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.